molecular formula C16H16O5 B14510490 Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate CAS No. 63257-12-5

Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate

Cat. No.: B14510490
CAS No.: 63257-12-5
M. Wt: 288.29 g/mol
InChI Key: BIFDDRSAAIUNTE-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate is an organic compound with the molecular formula C16H16O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a hydroxyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxynaphthalene-1,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact. Advanced purification techniques such as column chromatography and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 4-hydroxynaphthalene-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

63257-12-5

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

diethyl 4-hydroxynaphthalene-1,5-dicarboxylate

InChI

InChI=1S/C16H16O5/c1-3-20-15(18)11-8-9-13(17)14-10(11)6-5-7-12(14)16(19)21-4-2/h5-9,17H,3-4H2,1-2H3

InChI Key

BIFDDRSAAIUNTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=C(C=C1)O)C(=O)OCC

Origin of Product

United States

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